4-(aminomethyl)-N-ethyl-2-fluoro-N-methylaniline dihydrochloride
Overview
Description
4-(Aminomethyl)-N-ethyl-2-fluoro-N-methylaniline dihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an aniline derivative with an ethyl group, a fluorine atom, and a dihydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(aminomethyl)-N-ethyl-2-fluoro-N-methylaniline dihydrochloride typically involves multiple steps, starting with the preparation of the aniline derivative. The process may include:
Nitration: The starting aniline compound is nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Fluorination: Introduction of the fluorine atom at the appropriate position on the aromatic ring.
Ethyl and Methyl Substitution: Ethyl and methyl groups are introduced through subsequent reactions.
Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. Continuous flow chemistry and other advanced techniques may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Aminomethyl)-N-ethyl-2-fluoro-N-methylaniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form different oxidation products.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and strong acids/bases are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Nitro compounds, azo compounds, and other oxidized derivatives.
Reduction Products: Primary, secondary, and tertiary amines.
Substitution Products: Halogenated derivatives and other substituted anilines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, 4-(aminomethyl)-N-ethyl-2-fluoro-N-methylaniline dihydrochloride is utilized in the study of enzyme inhibitors and receptor binding assays. It helps in understanding the interactions between small molecules and biological targets.
Medicine: This compound has potential applications in the development of new drugs. Its derivatives may exhibit biological activity, making it valuable in medicinal chemistry for the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other colorants. It also finds use in the production of polymers and other materials.
Mechanism of Action
The mechanism by which 4-(aminomethyl)-N-ethyl-2-fluoro-N-methylaniline dihydrochloride exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the specific reactions it undergoes.
Comparison with Similar Compounds
4-(Aminomethyl)pyridine: Similar structure but lacks the fluorine atom.
4-(Aminomethyl)piperidine: Similar aniline derivative but with a different alkyl group.
2-Fluoroaniline: Similar fluorine substitution but different amine group.
Uniqueness: 4-(Aminomethyl)-N-ethyl-2-fluoro-N-methylaniline dihydrochloride is unique due to its specific combination of ethyl, methyl, and fluorine substituents on the aniline ring. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
4-(aminomethyl)-N-ethyl-2-fluoro-N-methylaniline;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2.2ClH/c1-3-13(2)10-5-4-8(7-12)6-9(10)11;;/h4-6H,3,7,12H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUSQFDOOWIRNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=C(C=C(C=C1)CN)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.